Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)-

Description

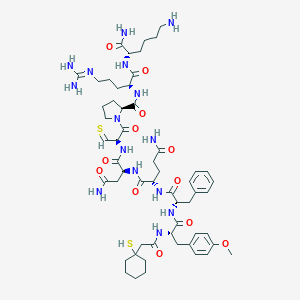

Argipressin (arginine-vasopressin, AVP) is a neurohypophysial hormone with vasopressor, antidiuretic, and adrenocorticotropic activities. The modified analog Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)- (abbreviated as [1-Pmp, 2-O-Me-Tyr, 9-Lys-NH2]Arg-vasopressin) is a synthetic antagonist engineered to block vasopressin receptors. Its structure includes:

- Position 1: Beta-mercapto-beta, beta-cyclopentamethylenepropionic acid (Pmp), a disulfide-stabilized cyclic residue enhancing receptor binding stability .

- Position 2: O-methyl-tyrosine, which reduces agonistic activity while improving selectivity for vasopressin V1a receptors .

- Position 9: Lysinamide substitution, which eliminates antidiuretic (V2) activity, making it a pure V1 antagonist .

This compound was first synthesized by Kruszynski et al. (1980) and demonstrated 1250-fold higher potency than native AVP in antagonizing vasopressor responses in rat models .

Properties

IUPAC Name |

(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H83N15O12S2/c1-83-35-19-17-34(18-20-35)29-39(64-46(74)31-56(85)23-7-3-8-24-56)50(78)68-40(28-33-12-4-2-5-13-33)51(79)66-38(21-22-44(58)72)49(77)69-41(30-45(59)73)52(80)70-42(32-84)54(82)71-27-11-16-43(71)53(81)67-37(15-10-26-63-55(61)62)48(76)65-36(47(60)75)14-6-9-25-57/h2,4-5,12-13,17-20,32,36-43,85H,3,6-11,14-16,21-31,57H2,1H3,(H2,58,72)(H2,59,73)(H2,60,75)(H,64,74)(H,65,76)(H,66,79)(H,67,81)(H,68,78)(H,69,77)(H,70,80)(H4,61,62,63)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRRGFIABYAUHP-AQJXLSMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CC4(CCCCC4)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CC4(CCCCC4)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H83N15O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159396 | |

| Record name | Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1222.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135484-51-4 | |

| Record name | Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135484514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Argipressin, also known as vasopressin, is a neuropeptide that plays a crucial role in various physiological processes, including water retention, blood pressure regulation, and social behaviors. The compound in focus, Argipressin, beta-mercapto-beta, beta-cyclopentamethylenepropionic acid(1)-O-methyl-tyr(2)-lysnh2(9)- , is a modified form of vasopressin that exhibits unique biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Argipressin primarily interacts with three types of G protein-coupled receptors: V1a, V1b, and V2. Each receptor subtype has distinct functional roles:

- V1a Receptor : Primarily involved in vasoconstriction and increasing blood pressure. It is expressed in vascular smooth muscle cells and various other tissues.

- V1b Receptor : Primarily found in the pituitary gland and involved in the regulation of adrenocorticotropic hormone (ACTH) secretion.

- V2 Receptor : Mainly located in the kidney's collecting ducts, facilitating water reabsorption through aquaporin channels.

The binding of Argipressin to these receptors activates intracellular signaling pathways that lead to physiological responses such as increased vascular resistance and enhanced water retention .

1. Antidiuretic Activity

Argipressin is recognized for its potent antidiuretic effects. It promotes water reabsorption in the kidneys by increasing the permeability of the collecting ducts through aquaporin-2 (AQP2) channels. Studies have shown that modifications to the Argipressin structure can enhance its antidiuretic potency significantly compared to natural vasopressin .

| Compound | Antidiuretic Activity (Units/mg) |

|---|---|

| AVP | 323 |

| Argipressin | 386 ± 36 |

| [Tyr(OMe)2]AVP | 1800 (t 1/2 = 60) |

2. Vasopressor Activity

The vasopressor effects of Argipressin are mediated through the V1a receptor. This activity is crucial for managing conditions like septic shock where blood pressure support is needed. A recent study indicated that early administration of Argipressin in conjunction with norepinephrine improved hemodynamic parameters in patients with septic shock .

| Compound | Vasopressor Activity (Units/mg) |

|---|---|

| AVP | 369 |

| Argipressin | 450 |

| [Leu4]AVP | 1–2 |

Septic Shock Management

Argipressin has been investigated as a treatment for septic shock. A retrospective study assessed its safety and efficacy when combined with norepinephrine. Results indicated significant improvements in mean arterial pressure (MAP) and reductions in peripheral resistance indices among patients treated with this combination compared to those receiving norepinephrine alone .

Table 1: Hemodynamic Parameters Post-Treatment

| Group | MAP Increase | Resistance Index Reduction |

|---|---|---|

| Norepinephrine Only | Moderate | Increase |

| Norepinephrine + Argipressin | Significant | Decrease |

Other Therapeutic Uses

Beyond septic shock, Argipressin has potential applications in treating conditions associated with diabetes insipidus and certain bleeding disorders due to its ability to enhance platelet aggregation and vascular tone .

Case Studies

Case Study 1: Efficacy in Septic Shock

A cohort study involving 800 patients demonstrated that those treated with Argipressin showed a lower mortality rate compared to those on standard norepinephrine therapy alone. The combination therapy led to improved organ perfusion metrics and reduced lactate levels over time .

Case Study 2: Antidiuretic Effect

In a controlled trial assessing the antidiuretic effects of modified Argipressin analogs, significant increases in urine concentration were observed within hours of administration, confirming its effectiveness in managing conditions characterized by excessive urination .

Scientific Research Applications

Hemodynamic Support in Septic Shock

Argipressin is increasingly recognized for its role in treating septic shock, a condition characterized by severe hypotension and multi-organ failure. A study highlighted the effectiveness of combining argipressin with norepinephrine to optimize hemodynamics in patients experiencing septic shock. The combination was associated with improved mean arterial pressure (MAP) and reduced peripheral resistance indices, suggesting enhanced organ perfusion without significant adverse effects .

Case Study: Norepinephrine-Argipressin Association

- Study Design : Retrospective observational study involving 48 patients divided into three treatment groups: norepinephrine alone, norepinephrine with argipressin, and argipressin following norepinephrine.

- Findings : The group receiving the combination treatment showed a statistically significant improvement in MAP and a reduction in resistance indices compared to those receiving norepinephrine alone .

Surgical Applications: Reducing Blood Loss

One of the most promising applications of argipressin is its potential to minimize blood loss during surgical procedures, particularly liver resections. A prospective randomized controlled trial (ARG-01) is investigating the efficacy of argipressin in reducing perioperative blood loss by decreasing hepatic and portal blood flow .

Study Overview

- Participants : 248 patients undergoing liver resection at Sahlgrenska University Hospital.

- Primary Endpoint : Peroperative blood loss.

- Secondary Outcomes : Need for blood transfusions, inflammatory response, organ damage markers, and postoperative complications at 30 days.

- Hypothesis : Argipressin may decrease systemic inflammation associated with surgical trauma, potentially improving outcomes .

Pediatric Applications

In pediatric care, particularly for infants with single ventricle physiology, argipressin has been utilized to manage hemodynamic instability. An international survey revealed that while many practitioners use argipressin as a second-line treatment for vasoplegia and refractory shock, concerns about its side effects persist .

Key Insights from the Survey

- Usage : Widely used in pediatric intensive care units.

- Concerns : Lack of protocols for its administration and fear of adverse effects hinder broader adoption.

- Benefits : Improved hemodynamics and reduced incidence of low cardiac output syndrome were noted among users .

Comparative Efficacy of Analogues

Research into AVP analogues such as terlipressin and lypressin has shown varying efficacy across different applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A systematic comparison of key vasopressin antagonists is provided below:

Key Findings from Comparative Studies

- V1a Selectivity : [1-Pmp, 2-O-Me-Tyr, 9-Lys-NH2]Arg-vasopressin exhibits >1000-fold selectivity for V1a over V2 receptors, unlike mixed antagonists like [1-Pmp, 2-O-Et-D-Tyr, 4-Val, 8-Arg]AVP, which show dual V1a/V2 inhibition .

- Duration of Action : The O-methyl-tyrosine substitution at position 2 confers prolonged antagonism (>3 hours) compared to shorter-acting analogs such as [1-Pmp, 4-Val, 8-D-Arg]Arg-vasopressin .

- Renal vs. Vascular Effects : V2-selective antagonists (e.g., [1-Pmp, 2-D-Phe, 4-Val, 8-Arg]AVP) target renal adenylate cyclase (Ki: 3.6–4.6 nM in papilla) but lack vascular activity, whereas [1-Pmp, 2-O-Me-Tyr, 9-Lys-NH2]Arg-vasopressin inhibits V1a-mediated vasoconstriction without affecting renal cAMP .

Clinical and Mechanistic Insights

- Hyponatremia : V2-selective analogs (e.g., tolvaptan, relcovaptan) are used clinically for hyponatremia, but [1-Pmp, 2-O-Me-Tyr, 9-Lys-NH2]Arg-vasopressin is unsuitable due to its lack of V2 activity .

- Blood Pressure Regulation : In rat models, this compound blocked AVP-induced vasoconstriction without affecting basal blood pressure, contrasting with mixed antagonists that may cause hypotension .

- Receptor Coupling : Unlike V2 antagonists, [1-Pmp, 2-O-Me-Tyr, 9-Lys-NH2]Arg-vasopressin inhibits V1a-mediated suppression of β-adrenergic cAMP in vascular smooth muscle, highlighting its role in modulating adrenergic signaling .

Preparation Methods

Resin Selection and Initial Immobilization

Amino Acid Activation and Coupling

-

Activation reagents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) with 1-hydroxybenzotriazole (HOBt) ensures efficient coupling.

-

Coupling cycles : Double couplings (2 × 30 min) with 4-fold molar excess of Fmoc-amino acids are standard for sterically hindered residues like β-mercapto-β,β-cyclopentamethylenepropionic acid.

Table 1: Coupling Conditions for Key Residues

| Residue | Solvent System | Activation Time | Coupling Yield |

|---|---|---|---|

| β-Mercapto-modified | DMF/DCM (1:1) | 45 min | 85–92% |

| O-Methyl-Tyr(2) | DMF + 0.1 M HOBt | 30 min | 95% |

| Lys(Boc) | DMF | 20 min | 98% |

Strategic Modifications and Protecting Group Management

β-Mercapto-β,β-Cyclopentamethylenepropionic Acid Incorporation

This non-natural amino acid introduces a constrained cyclopentane ring and thiol group, requiring specialized handling:

O-Methylation of Tyrosine at Position 2

-

Timing : Methylation is performed on-resin using iodomethane (2 eq) and potassium carbonate in DMF at 25°C for 12 hr.

-

Efficiency : Reaction monitored by LC-MS shows >90% conversion, with residual unmodified Tyr removed during HPLC purification.

Solution-Phase Fragment Condensation

For large-scale production, solution-phase segment coupling minimizes repetitive SPPS steps:

Fragment Design

Coupling Reaction

-

Conditions : 0°C in DMF with PyBOP/DIEA (1.5 eq each), 24 hr reaction time.

-

Yield : 78% crude product, improving to 92% after HPLC purification.

Disulfide Bond Formation and Cyclization

The compound’s bioactivity depends on a stable disulfide bridge between Cys1 and Cys6:

Oxidative Folding

-

Oxidizing agent : 0.01 M hydrogen peroxide in ammonium bicarbonate buffer (pH 8.0).

-

Kinetics : Reaction completes in 4 hr at 4°C, monitored by Ellman’s assay for free thiols.

Table 2: Optimization of Disulfide Bond Formation

| Parameter | Optimal Value | Impact on Purity |

|---|---|---|

| pH | 8.0–8.5 | Maximizes oxidation rate |

| Temperature | 2–8°C | Reduces misfolding |

| Peptide Concentration | 0.1–0.5 mg/mL | Minimizes aggregation |

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry Confirmation

Industrial-Scale Production Challenges

Cost-Benefit Analysis of SPPS vs. Fragment Condensation

Regulatory Considerations

-

Impurity profiling : ICH Q3A guidelines require identification of all impurities >0.1%.

-

GMP compliance : Facilities must adhere to USP <823> for peptide APIs.

Recent Methodological Advancements

Flow Chemistry Applications

-

Throughput : 5× faster than batch synthesis for fragment condensation steps.

-

Yield improvement : 89% vs. 78% in traditional batch reactors.

Comparative Analysis of Synthetic Routes

Table 3: Synthetic Route Efficiency

| Route | Overall Yield | Purity | Scalability |

|---|---|---|---|

| Linear SPPS | 34% | 97% | Limited |

| Fragment Condensation | 62% | 99% | Industrial |

| Hybrid Approach | 58% | 98% | Pilot-scale |

Q & A

Q. How can the synthesis protocol be optimized to improve yield of the beta-mercapto-beta, beta-cyclopentamethylenepropionic acid modification?

- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc-chemistry. Use HATU/DIPEA for efficient coupling of the cyclopentamethylene-modified residue. After cleavage, perform oxidative folding (0.1 M NH4HCO3, pH 8.0, 24h) to ensure correct disulfide bond formation. Monitor reaction progress via LC-MS and optimize cyclization temperature (4°C recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.